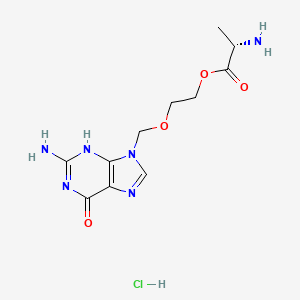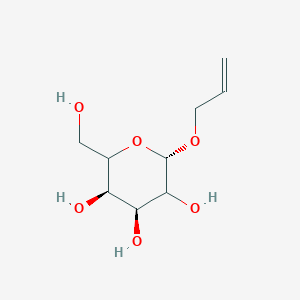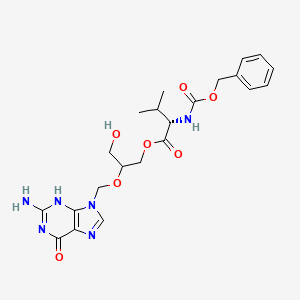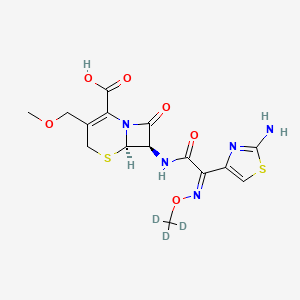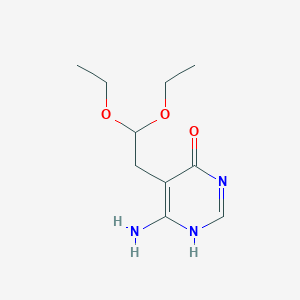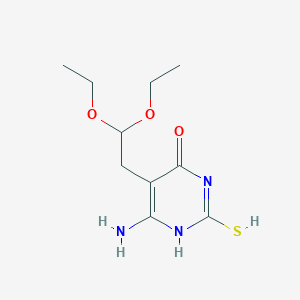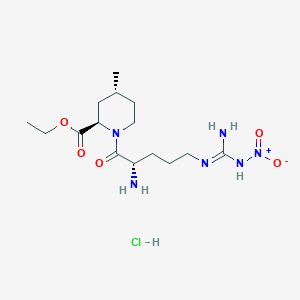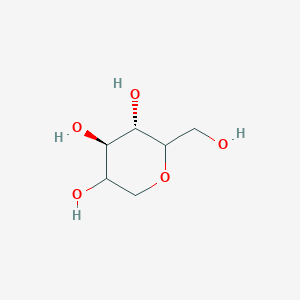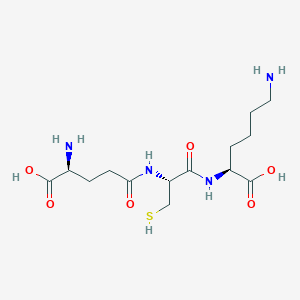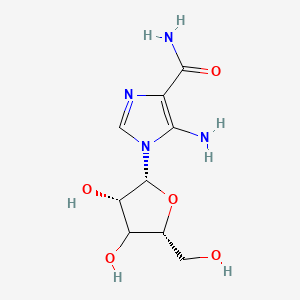
5-Aminoimidazole-4-carboxamide 1-beta-D-ribofuranoside
説明
AICAR is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
科学的研究の応用
Cell Cycle Regulation and Cancer Cell Proliferation
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside (AICAR) has been identified as an activator of AMP-activated protein kinase (AMPK) and a regulator of de novo purine synthesis. Research demonstrates that AICAR can suppress cell growth in various cancer cell lines. This suppression is linked to the regulation of cell cycle proteins such as p53, p21, and p27, and the inhibition of the PI3K-Akt pathway. These findings suggest AICAR's potential as a therapeutic drug in cancer treatment (Imamura et al., 2001); (Rattan et al., 2005).
Metabolic Effects and Insulin Resistance
AICAR has been shown to impact metabolic processes and insulin resistance. In studies, AICAR treatment led to acute hepatic insulin resistance, demonstrating its effect on glucose metabolism. This has implications for the use of AMP analogs in treating insulin resistance (Pencek et al., 2005).
Prevention of Fat Gain and Influence on Muscle Metabolism
Research on AICAR has also revealed its role in preventing fat gain following a transition from physical activity to inactivity. This effect is associated with changes in adipose tissue at the molecular level, indicating its potential in managing weight and metabolic health (Ruegsegger et al., 2017). Furthermore, AICAR influences the rate of fatty acid oxidation in muscle, highlighting its significance in muscle metabolism (Merrill et al., 1998).
Effects on Glucose Homeostasis
In models of Type II diabetes, AICAR treatment showed a reduction in blood glucose and plasma insulin concentrations, indicating its beneficial effect on glucose homeostasis. This effect is primarily due to the inhibition of endogenous glucose production, making AICAR a compound of interest in diabetes research (Fiedler et al., 2001).
Modulation of Gene Expression
AICAR has been shown to influence gene expression in various tissues. For instance, it regulates the expression of monocarboxylate transporter 4 in skeletal muscle, which is vital for metabolic processes (Furugen et al., 2011). Additionally, AICAR's impact on lipid synthesis and fatty acid oxidation in adipocytes further underscores its multifaceted role in metabolic regulation (Gaidhu et al., 2006).
Anti-Inflammatory Effects
AICAR exhibits anti-inflammatory properties, as seen in its ability to inhibit cytokine production in macrophages. This property may be leveraged in the development of treatments for inflammatory diseases (Jhun et al., 2004).
特性
IUPAC Name |
5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5?,6+,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRQQBHATOEIAF-DTUHVUQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@H](C([C@H](O2)CO)O)O)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



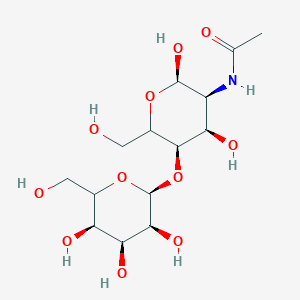
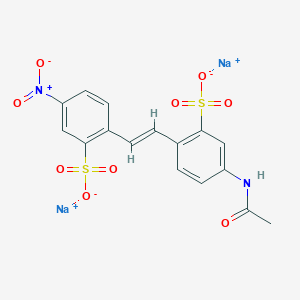
![[(3S,4R,5S,6Z)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate](/img/structure/B7825920.png)
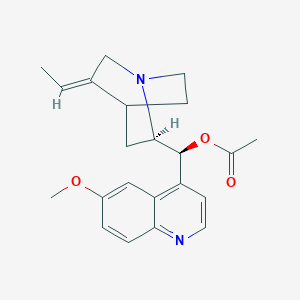
![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B7825931.png)
